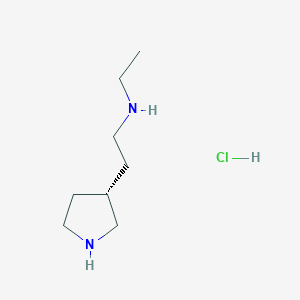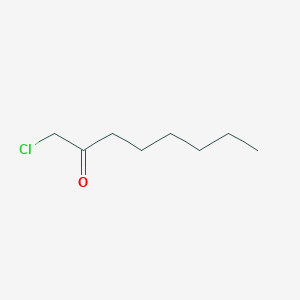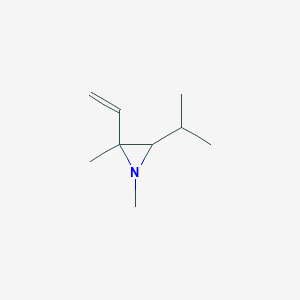![molecular formula C9H15ClN2O B13948465 2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone is a chemical compound with the molecular formula C9H15ClN2O. This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure. The presence of both chlorine and diazaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone typically involves the reaction of 1,7-diazaspiro[3.5]nonane with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with the chlorine atom replaced by the nucleophile.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This covalent binding is often facilitated by the electrophilic nature of the carbonyl and chlorine groups in the compound.
相似化合物的比较
Similar Compounds
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone: Lacks the chlorine atom but has a similar spirocyclic structure.
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-2-yl)ethanone: Similar structure but with a different substitution pattern on the spirocyclic ring.
Uniqueness
2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone is unique due to the presence of both chlorine and diazaspiro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H15ClN2O |
|---|---|
分子量 |
202.68 g/mol |
IUPAC 名称 |
2-chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone |
InChI |
InChI=1S/C9H15ClN2O/c10-7-8(13)12-5-2-9(3-6-12)1-4-11-9/h11H,1-7H2 |
InChI 键 |
DRECBGLHLSGOEN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC12CCN(CC2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)



![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)

